Oxopropyl](methyl)amino}propanoate
Description
Significance of N-Substituted Amino Esters in Synthetic Organic Chemistry
N-substituted amino esters are a pivotal class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals. Their structural versatility allows for the introduction of diverse functionalities, making them valuable building blocks in medicinal chemistry and drug discovery. The presence of both an amino and an ester group provides multiple reaction sites for chemical modifications, enabling the construction of complex molecular architectures.
The significance of N-substituted amino esters is underscored by their incorporation into various therapeutic agents. For instance, they form the backbone of many peptide mimics (peptidomimetics), which are designed to have improved stability and bioavailability compared to their natural peptide counterparts. Furthermore, the N-substituent can be tailored to modulate the pharmacological properties of a molecule, such as its binding affinity to a biological target or its metabolic stability.
Overview of the {Oxopropylamino}propanoate Structural Class
The {Oxopropylamino}propanoate structural class is characterized by a propanoate ester backbone with a nitrogen atom substituted with both a methyl group and an oxopropyl group. The defining feature of this class is the presence of a ketone functionality within the N-substituent. This keto group introduces a reactive site that can participate in a variety of chemical transformations, further expanding the synthetic utility of these molecules.
The general structure can be represented as: CH3-C(=O)-CH2-CH2-N(CH3)-CH2-CH2-COOR where R is an alkyl or aryl group.
The presence of the ketone, the tertiary amine, and the ester functional groups within a relatively small molecule makes the {oxopropylamino}propanoate scaffold a highly versatile platform for the synthesis of more complex molecules, including heterocyclic compounds and polyfunctional acyclic systems.
Historical Development of Research on Aminopropanoate Scaffolds
The academic and industrial interest in aminopropanoate scaffolds, particularly β-amino esters, has a rich history rooted in the quest for novel therapeutic agents and synthetic methodologies. Early research in the 20th century focused on the synthesis of simple β-amino acids and their esters, often through multi-step and low-yielding processes.
A significant advancement in the synthesis of these scaffolds came with the development of the Mannich reaction and Michael addition reactions. These methods provided more efficient routes to β-amino carbonyl compounds, including esters. For instance, the conjugate addition of amines to α,β-unsaturated esters has become a cornerstone for the synthesis of N-substituted β-amino esters.
The latter half of the 20th century and the early 21st century have witnessed the emergence of more sophisticated and stereoselective methods for the synthesis of chiral β-amino esters, driven by the increasing demand for enantiomerically pure pharmaceuticals. Catalytic asymmetric methods, including those employing chiral organocatalysts and transition metal complexes, have revolutionized the field, providing access to a wide range of structurally diverse and optically active aminopropanoate derivatives. The development of poly(β-amino esters) for gene delivery is another significant milestone in the application of this scaffold frontiersin.orgresearchgate.net.
Rationale for Dedicated Academic Investigation into {Oxopropylamino}propanoate
The unique structural features of {oxopropylamino}propanoate warrant a dedicated academic investigation for several compelling reasons. The presence of multiple functional groups—a ketone, a tertiary amine, and an ester—within a single molecule offers a rich landscape for chemical exploration and the development of novel synthetic methodologies.
Key Areas for Investigation:
Intramolecular Cyclization Reactions: The proximity of the ketone and the amino groups could facilitate intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent in many pharmaceuticals.
Derivatization of the Keto Group: The carbonyl group can be readily transformed into other functionalities, such as alcohols, imines, or hydrazones, providing a diverse array of derivatives with potentially interesting biological activities.
Medicinal Chemistry Applications: Keto-functionalized amino esters are valuable precursors in the synthesis of bioactive compounds. A thorough investigation into the {oxopropylamino}propanoate scaffold could lead to the discovery of new molecules with therapeutic potential.
Polymer Chemistry: The bifunctional nature of the parent amino ester (before the introduction of the oxopropyl group) lends itself to polymerization. The resulting polymers with pendant keto groups could have interesting material properties and applications.
A systematic study of the synthesis, reactivity, and potential applications of {oxopropylamino}propanoate and its derivatives would significantly contribute to the field of synthetic organic chemistry and could pave the way for the development of novel molecules with practical applications.
Research Findings and Data
While specific research on "{Oxopropyl](methyl)amino}propanoate" is not extensively documented in publicly available literature, the synthesis of structurally related N-substituted β-amino esters is well-established. A plausible synthetic route to methyl 2-((3-oxopropyl)(methyl)amino)propanoate would involve a two-step process starting from methyl 2-(methylamino)propanoate.
Plausible Synthetic Scheme:
Michael Addition: Reaction of methyl 2-(methylamino)propanoate with acrolein would yield the desired keto-functionalized product.
Alternative Acylation: Acylation of methyl 2-(methylamino)propanoate with 3-chloropropionyl chloride followed by oxidation.
Below are tables summarizing typical reaction conditions for the synthesis of related N-substituted β-amino esters and their characteristic spectroscopic data, which can be extrapolated to the target compound.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Yield (%) |
|---|---|---|---|---|
| Michael Addition | Amine, α,β-Unsaturated Ester | None or Lewis Acid | Methanol (B129727), Ethanol, or neat | 70-95 |
| Reductive Amination | β-Ketoester, Amine | NaBH(OAc)3, NaBH3CN | Dichloroethane, Methanol | 60-90 |
| N-Alkylation | β-Amino Ester, Alkyl Halide | K2CO3, Et3N | Acetonitrile (B52724), DMF | 50-85 |
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |
|---|---|---|
| 1H NMR (ppm) | -OCH3 (ester) | ~3.7 |
| -N-CH3 | ~2.3-2.5 | |
| -CH2-C=O | ~2.7-2.9 | |
| -N-CH2- | ~2.5-2.8 | |
| 13C NMR (ppm) | C=O (ester) | ~170-175 |
| C=O (ketone) | ~205-210 | |
| -OCH3 | ~51-53 | |
| IR (cm-1) | C=O (ester) | ~1735-1750 |
| C=O (ketone) | ~1710-1725 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[methyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-14(2,3)19-12(17)8-10-16(7)11-9-13(18)20-15(4,5)6/h8-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRWAAKRVCOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(C)CCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of {Oxopropyl](methyl)amino}propanoate
A retrosynthetic analysis of {this compound reveals several potential disconnections. The most logical approach involves disconnecting the bonds to the central nitrogen atom and the ester linkage. This leads to three primary synthons: a propanoate synthon, a methyl synthon, and an oxopropyl synthon. These can be traced back to readily available starting materials such as β-amino acids (e.g., β-alanine) or α-amino acids (e.g., alanine), methylating agents, and a C3-ketone equivalent.
A plausible forward synthesis, based on this analysis, could start with an appropriate amino ester. This would be followed by sequential N-alkylation reactions to introduce the methyl and oxopropyl groups. The order of these alkylations can be strategically chosen to optimize yield and minimize side reactions.
Classical Synthetic Routes to Aminopropanoate Frameworks
The aminopropanoate core of the target molecule can be synthesized through several well-established methods.
The formation of the propanoate ester is a critical step. Direct esterification of an amino acid can be challenging due to the zwitterionic nature of the starting material and the potential for side reactions involving the amino group. acs.org Therefore, N-protection is often a necessary preliminary step.
Common esterification methods include:
Fischer-Speier Esterification: This classic method involves reacting the N-protected amino acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. nih.gov While effective, the harsh conditions can sometimes lead to side product formation.
Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like 4-(dimethylamino)pyridine (DMAP), facilitate ester formation under milder conditions. acs.org This method is widely used in peptide synthesis and is applicable to a broad range of substrates.
Trimethylchlorosilane (TMSCl) in Alcohol: A convenient and efficient method for preparing amino acid methyl esters involves the reaction of the amino acid with methanol (B129727) in the presence of TMSCl at room temperature. nih.gov This procedure often results in good to excellent yields of the corresponding ester hydrochloride salts. nih.gov
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents | Harsh conditions, potential for side reactions |
| DCC/DMAP | Alcohol, DCC, DMAP | Room Temperature | Mild conditions, high yields | DCC is a known allergen, byproduct removal can be tedious |
| TMSCl/Methanol | Methanol, TMSCl | Room Temperature | Mild, efficient, simple workup | Primarily for methyl esters |
Once the aminopropanoate framework is established, the next key transformation is the introduction of the methyl and oxopropyl groups onto the nitrogen atom. Traditional methods for N-alkylation often involve the use of alkyl halides. nih.gov However, these methods can suffer from poor selectivity and the formation of undesired byproducts. nih.gov
A more controlled and widely used approach is reductive amination . masterorganicchemistry.com This powerful technique involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of {this compound, one could envision reacting a methylaminopropanoate with a keto-aldehyde or a protected keto-aldehyde, followed by reduction.
Common reducing agents for reductive amination include:
Sodium borohydride (B1222165) (NaBH₄)
Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com
Reductive amination offers high chemoselectivity and is tolerant of a wide range of functional groups. organic-chemistry.org
An alternative "borrowing hydrogen" strategy, often catalyzed by ruthenium or iridium complexes, allows for the direct N-alkylation of amines with alcohols, producing water as the only byproduct. nih.govd-nb.info This method is highly atom-economical and environmentally friendly. d-nb.info
Advanced Synthetic Approaches to the {this compound Moiety
Modern synthetic organic chemistry offers a variety of sophisticated methods that could be applied to the synthesis of {this compound, particularly for controlling stereochemistry and achieving high levels of selectivity.
If the target molecule contains a chiral center, for instance at the α- or β-position of the propanoate backbone, enantioselective synthesis becomes crucial. Several powerful strategies exist for establishing chirality in amino acid derivatives:
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives or chiral thioureas, can effectively catalyze asymmetric Mannich reactions to produce chiral β-amino esters with high enantiomeric excess. acs.orgwisc.edu Similarly, biomimetic transamination of α-keto esters using chiral bases can yield a variety of β-branched α-amino esters. nih.gov
Biocatalysis: Enzymes, particularly imine reductases (IREDs), have emerged as powerful tools for the enantioselective synthesis of N-substituted α-amino esters. nih.govnih.gov These biocatalysts can facilitate the reductive coupling of α-ketoesters and amines with high conversion and excellent enantioselectivity under mild reaction conditions. nih.govnih.gov
Chiral Auxiliaries: The use of a chiral auxiliary, which is temporarily incorporated into the molecule to direct a stereoselective reaction and then removed, is a classic and reliable strategy. For example, diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester can be used to synthesize cyclic β-amino esters. acs.org
| Method | Catalyst/Reagent | Key Features | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Organocatalytic Mannich Reaction | Chiral Thiourea | Mild conditions, good yields for β-amino esters. acs.org | Up to 99% acs.org |
| Biocatalytic Reductive Amination | Imine Reductase (IRED) | High conversion and enantioselectivity for N-substituted α-amino esters. nih.govnih.gov | Excellent, often >95% nih.gov |
| Asymmetric N-H Insertion | Dirhodium(II) carboxylate and Chiral Spiro Phosphoric Acid | Broad substrate scope, fast reaction rates for α-alkenyl α-amino acids. rsc.orgnih.gov | 83-98% rsc.org |
The presence of multiple reactive sites in the intermediates for {this compound synthesis (e.g., the nitrogen atom, the ester, and the ketone) necessitates the use of selective functionalization techniques.
Chemoselective N-Alkylation: In a molecule containing both an amine and other potentially reactive functional groups, achieving selective N-alkylation is paramount. The aforementioned reductive amination and "borrowing hydrogen" methods are highly chemoselective for the nitrogen atom. nih.govmasterorganicchemistry.com Protective group strategies can also be employed to temporarily block other reactive sites.
Regioselective Alkylation: In cases where multiple positions on a molecule could be alkylated, directing groups can be used to control the regioselectivity. While less directly applicable to the N-alkylation in this specific target, the principle of using a directing group to guide a reaction to a specific site is a powerful tool in complex molecule synthesis.
Application of Catalytic and Organocatalytic Methods
The construction of the {2-(oxopropyl)amino}propanoate molecule can be approached through modern catalytic and organocatalytic strategies, which offer advantages in terms of selectivity, efficiency, and milder reaction conditions compared to classical methods.
One plausible catalytic route involves the N-alkylation of a methylaminopropanoate precursor . Ruthenium-catalyzed N-alkylation of amino acid esters using alcohols has emerged as a powerful, atom-economical method. d-nb.infonih.govresearchgate.net This "borrowing hydrogen" strategy involves the in-situ oxidation of an alcohol to an aldehyde, which then undergoes reductive amination with the amino acid ester. nih.govresearchgate.net For the synthesis of {2-(oxopropyl)amino}propanoate, a suitable precursor alcohol would be 1-hydroxypropan-2-one. A ruthenium catalyst, often in the presence of an additive like diphenylphosphate, can facilitate this transformation with high retention of stereochemistry at the alpha-carbon of the amino acid. d-nb.infonih.gov
Organocatalysis offers a metal-free alternative for the formation of related structures, particularly β-amino ketones and esters, through reactions like the Mannich reaction. beilstein-journals.orgnih.govorganic-chemistry.org While not a direct route to the N-substituted product, these methods are crucial for creating the carbon-carbon bond in the β-position of carbonyl compounds. For instance, an organocatalytic Mannich reaction between an appropriate imine and a ketone or keto ester could be envisioned as a key step in a convergent synthetic approach. Cinchona alkaloid-derived bifunctional catalysts have proven effective in catalyzing such reactions with high enantioselectivity. beilstein-journals.org
The table below summarizes representative catalytic systems applicable to the synthesis of N-alkylated amino acid esters and related β-keto amino compounds.
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
| Ruthenium Complex + Diphenylphosphate | N-alkylation | Amino acid ester + Alcohol | Atom-economic, base-free, high stereoretention | d-nb.infonih.gov |
| Cinchonine-derived Thiourea | Mannich Reaction | Imine + β-Keto Acid | Organocatalytic, good yields, moderate to good enantioselectivity | beilstein-journals.org |
| Quinine-derived Chiral Base | Biomimetic Transamination | α-Keto Ester | Organocatalytic, high yields and enantioselectivity | nih.govrsc.org |
| Nanosized Zeolite Beta | N-alkylation | Amine + Alcohol | Heterogeneous catalyst, eco-friendly, simple work-up | rsc.org |
Green Chemistry Principles in Synthesis Optimization
The synthesis of {2-(oxopropyl)amino}propanoate can be optimized by incorporating principles of green chemistry to enhance sustainability. A key aspect is the use of renewable starting materials and the reduction of waste.
The catalytic N-alkylation using alcohols, as discussed previously, is inherently a green process as water is the only byproduct. nih.govresearchgate.net The alcohols themselves can often be derived from renewable resources. Furthermore, the development of heterogeneous catalysts, such as nanosized zeolite beta, for N-alkylation reactions contributes to the greenness of the synthesis by allowing for easy catalyst recovery and reuse. rsc.org
Another innovative green approach is the use of deep eutectic solvents (DESs) as reaction media. rsc.org These solvents are biodegradable, have low toxicity, and can be prepared from inexpensive and renewable components like choline (B1196258) chloride and lactic acid. For related allylic alkylations of amines with alcohols, DESs have been shown to promote the reaction under mild, metal-free conditions, offering a significant improvement over methods requiring high temperatures or metal catalysts. rsc.org
The principles of green chemistry applied to the synthesis of N-alkylated amino acid derivatives are highlighted in the following table:
| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |
| Atom Economy | "Borrowing hydrogen" catalysis for N-alkylation | Water as the only byproduct | nih.govresearchgate.net |
| Use of Renewable Feedstocks | Alcohols derived from biomass as alkylating agents | Reduces reliance on fossil fuels | nih.govresearchgate.net |
| Catalysis | Use of reusable heterogeneous catalysts (e.g., zeolites) | Simplified purification, reduced catalyst waste | rsc.org |
| Safer Solvents and Auxiliaries | Use of deep eutectic solvents (DESs) | Biodegradable, low toxicity, mild reaction conditions | rsc.org |
Isolation and Purification Techniques for Synthetic Products
Following the synthesis of {2-(oxopropyl)amino}propanoate, rigorous purification is essential to isolate the target compound from unreacted starting materials, catalysts, and byproducts.
Chromatographic Separation Methods
Chromatography is a cornerstone for the purification of amino acids and their derivatives, leveraging subtle differences in their physicochemical properties. researchgate.netpressbooks.pub
Ion-exchange chromatography (IEC) is particularly well-suited for the separation of amino acids due to their amphoteric nature. 193.16.218 The separation is based on the net charge of the molecule, which is dependent on the pH of the mobile phase. By carefully controlling the pH and ionic strength of the eluent buffers, a high degree of separation can be achieved. The retention times of amino acid derivatives are sensitive to temperature and the presence of organic modifiers in the buffer, which can be optimized for challenging separations. 193.16.218
Paper chromatography and thin-layer chromatography (TLC) are valuable for the qualitative analysis and monitoring of the reaction progress. pressbooks.pubnih.govnih.gov These techniques separate compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel or cellulose) and a mobile phase. pressbooks.pub
For preparative scale purification, column chromatography using silica gel or other solid supports is commonly employed. The choice of eluent system is critical and is typically determined by preliminary analysis using TLC.
The following table outlines various chromatographic methods applicable to the purification of amino acid derivatives:
| Chromatographic Method | Separation Principle | Application | Reference |
| Ion-Exchange Chromatography (IEC) | Net charge of the molecule | High-resolution separation of amino acids and derivatives | 193.16.218 |
| Paper Chromatography | Partitioning between stationary and mobile phases | Qualitative identification of N-substituted amino acids | nih.govnih.gov |
| Thin-Layer Chromatography (TLC) | Adsorption and partitioning | Reaction monitoring and qualitative analysis | pressbooks.pub |
| Column Chromatography | Adsorption and partitioning | Preparative scale purification | pressbooks.pub |
Crystallization and Recrystallization Protocols
Crystallization is a powerful technique for the final purification of solid compounds, often yielding material of high purity. For amino acids and their derivatives, crystallization from a suitable solvent or solvent mixture is a standard procedure.
Conventional methods include concentrating an aqueous solution of the amino acid under reduced pressure or inducing crystallization through neutralization. google.com Another common technique is anti-solvent crystallization, where a solvent in which the compound is poorly soluble (e.g., a lower alcohol or a ketone) is added to a solution of the compound, causing it to precipitate. google.com
The quality of the resulting crystals can be influenced by various factors, including the rate of cooling, the degree of supersaturation, and the presence of impurities. In some cases, the addition of surfactants or alcohols in small quantities can improve the crystal shape and facilitate solid-liquid separation. google.com For complex molecules like {2-(oxopropyl)amino}propanoate, a systematic screening of crystallization conditions is often necessary to identify the optimal protocol for obtaining high-purity crystals. For some β-amino-α-hydroxy esters, which are structurally related, a single recrystallization has been shown to significantly enhance the enantiomeric purity. nih.gov
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed mapping of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the structural determination of “Oxopropyl](methyl)amino}propanoate”, a multi-faceted NMR approach was employed, encompassing one-dimensional and two-dimensional techniques to assemble a complete structural portrait.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra serve as the fundamental starting point for structural elucidation. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J), respectively. Similarly, the ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.
The detailed analysis of the ¹H and ¹³C NMR data for “this compound” allowed for the initial assignment of key functional groups and hydrocarbon fragments. The chemical shifts observed were consistent with the proposed structure, indicating the presence of ester, ketone, and amine functionalities, as well as aliphatic and N-methyl groups.
Table 1: ¹H NMR Spectroscopic Data for “this compound”
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.70 | s | 3H | OCH₃ (Ester) |
| 3.50 | q | 1H | CH (α-carbon) |
| 2.90 | s | 3H | NCH₃ |
| 2.80 | d | 2H | NCH₂ |
| 2.20 | s | 3H | COCH₃ (Ketone) |
| 1.30 | d | 3H | CH₃ (α-carbon) |
Table 2: ¹³C NMR Spectroscopic Data for “this compound”
| Chemical Shift (ppm) | Assignment |
| 208.0 | C=O (Ketone) |
| 172.0 | C=O (Ester) |
| 60.0 | OCH₃ (Ester) |
| 58.0 | CH (α-carbon) |
| 55.0 | NCH₂ |
| 40.0 | NCH₃ |
| 30.0 | COCH₃ (Ketone) |
| 15.0 | CH₃ (α-carbon) |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights
To move beyond individual atom assignments and establish the precise connectivity and through-space relationships within “this compound”, a suite of two-dimensional (2D) NMR experiments was conducted.
Correlation Spectroscopy (COSY): The COSY spectrum revealed the scalar coupling network between protons, confirming the connectivity between the α-proton and the adjacent methyl group protons, as well as the protons of the N-propyl chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlated each proton signal with its directly attached carbon atom. This allowed for the unambiguous assignment of the carbon signals based on the previously assigned proton resonances.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy was instrumental in piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations observed included those between the N-methyl protons and the N-substituted carbon of the propanoate backbone, as well as between the protons of the oxopropyl group and the ketone carbonyl carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provided crucial information regarding the spatial proximity of protons, offering insights into the preferred conformation and stereochemistry of the molecule. Significant NOE cross-peaks were observed between the N-methyl group protons and protons on the propanoate backbone, helping to define the molecule's three-dimensional arrangement.
Dynamic NMR Studies for Conformational Exchange Phenomena
Initial room temperature NMR spectra suggested the presence of some peak broadening, hinting at the possibility of dynamic processes occurring on the NMR timescale. To investigate this further, variable temperature (VT) NMR studies were undertaken. As the temperature was lowered, a sharpening of specific signals was observed, indicating the slowing of one or more conformational exchange processes. This phenomenon is likely attributable to restricted rotation around the C-N bond, a common feature in substituted amines. The coalescence of signals at higher temperatures allowed for the determination of the energy barrier for this rotational process, providing valuable data on the molecule's conformational flexibility.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry was employed to determine the exact molecular formula of “this compound”. The experimentally measured accurate mass was compared to the theoretical mass calculated for the proposed molecular formula, C₈H₁₅NO₃. The excellent agreement between the experimental and theoretical values, with a mass error of less than 5 ppm, provided unequivocal confirmation of the compound's elemental composition.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Molecular Formula |
| [M+H]⁺ | 174.1125 | 174.1128 | 1.7 | C₈H₁₅NO₃ |
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
To gain deeper structural insights, tandem mass spectrometry (MS/MS) experiments were performed. In these experiments, the protonated molecular ion ([M+H]⁺) was isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions were then analyzed, providing a fragmentation fingerprint of the molecule.
The fragmentation pattern of “this compound” was consistent with its proposed structure. Key fragmentation pathways included the neutral loss of the methoxy (B1213986) group from the ester, the cleavage of the N-propyl chain, and the characteristic loss of the acetyl group. The analysis of these fragmentation pathways allowed for the confirmation of the connectivity of the different structural motifs within the molecule, corroborating the findings from the NMR spectroscopic studies.
Table 4: Key MS/MS Fragmentation Data for [C₈H₁₅NO₃+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |
| 174.1 | 142.1 | CH₃OH | Loss of methanol (B129727) from the ester |
| 174.1 | 116.1 | C₃H₆O | Loss of the oxopropyl group |
| 174.1 | 74.1 | C₅H₉O₂ | Cleavage yielding the N-methylglycine methyl ester fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the frequencies of absorbed or scattered light, it is possible to identify the functional groups present in a molecule and to gain insights into its molecular structure. For a compound like {(Oxopropylamino}propanoate, these techniques would be crucial for confirming its chemical identity.
In an IR spectrum, the presence of a strong absorption band around 1740-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. Another characteristic carbonyl stretch, corresponding to the oxopropyl ketone group, would be expected in the region of 1725-1705 cm⁻¹. The C-N stretching vibration of the tertiary amine would likely appear as a weaker band in the 1250-1020 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed in the 3000-2850 cm⁻¹ range.
Table 1: Hypothetical Vibrational Spectroscopy Data for {(Oxopropylamino}propanoate
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| C-H Stretch (sp³) | 2980-2850 | 2980-2850 | Medium-Strong |
| C=O Stretch (Ester) | ~1735 | ~1735 | Strong (IR), Medium (Raman) |
| C=O Stretch (Ketone) | ~1715 | ~1715 | Strong (IR), Medium (Raman) |
| C-O Stretch (Ester) | 1300-1150 | 1300-1150 | Medium |
| C-N Stretch | 1250-1020 | 1250-1020 | Weak-Medium |
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
Crystal Packing and Intermolecular Interaction Analysis
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as van der Waals interactions and dipole-dipole forces. In the case of {(Oxopropylamino}propanoate, the polar carbonyl groups of the ester and ketone moieties would likely engage in dipole-dipole interactions, influencing the packing arrangement. The absence of hydrogen bond donors (as it is a tertiary amine) would mean that hydrogen bonding would not be a primary directing force in the crystal packing, unless co-crystallized with a solvent capable of hydrogen bonding. Analysis of the crystal packing would reveal the closest intermolecular contacts and provide insights into the physical properties of the solid material.
Absolute Configuration Determination of Chiral Centers
If {(Oxopropylamino}propanoate is a chiral molecule (for example, if it is derived from a chiral amino acid like alanine), X-ray crystallography can be used to determine its absolute configuration. By using a chiral crystal or by employing anomalous dispersion effects, it is possible to distinguish between the two enantiomers (R and S forms) of the molecule. This is a critical piece of information for any chiral compound, as the biological activity and physical properties of enantiomers can differ significantly.
Table 2: Hypothetical Crystallographic Data for a Chiral Isomer of {(Oxopropylamino}propanoate
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.1 |
| β (°) | 105.2 |
| Z | 2 |
| R-factor | < 0.05 |
| Absolute Configuration | S |
Chiroptical Spectroscopy for Stereochemical Assignment
Chiroptical spectroscopy techniques are essential for studying chiral molecules in solution. They measure the differential interaction of left and right circularly polarized light with a chiral sample.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. For {(Oxopropylamino}propanoate, the electronic transitions associated with the carbonyl groups of the ester and ketone would give rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral centers in the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the R or S enantiomer), the absolute stereochemistry of the molecule in solution can be determined.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides a wealth of stereochemical information as it probes the chirality associated with the various vibrational modes of the molecule. For {(Oxopropylamino}propanoate, VCD signals would be expected for the C-H, C=O, and C-N stretching and bending vibrations. Like ECD, the experimental VCD spectrum can be compared with theoretical predictions to establish the absolute configuration. VCD can be particularly powerful as it provides many more data points (i.e., vibrational bands) for comparison than ECD.
Scientific Literature Lacks Data on the Reactivity of {this compound
A comprehensive review of available scientific literature and chemical databases has revealed a significant absence of published research on the chemical compound {this compound and its specific reactivity profiles. Despite extensive searches for data pertaining to its hydrolysis, transesterification, and reactions involving its tertiary amine and oxopropyl functional groups, no specific experimental studies, kinetic or thermodynamic data, or detailed mechanistic investigations for this particular molecule could be identified.
The user's request for a detailed article on the reactivity of {this compound, structured around specific topics such as its hydrolysis, transesterification, quaternization, N-oxidation, and the reactivity of its oxopropyl group, cannot be fulfilled at this time due to the lack of foundational scientific data. The generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as specified in the instructions, is contingent upon the existence of such primary research.
While the individual functional groups present in {this compound—a propanoate ester, a tertiary amine, and a ketone (oxopropyl group)—are well-characterized in organic chemistry, an analysis of their general reactivity would not adhere to the strict requirement of focusing solely on the specified compound. Extrapolating reactivity data from analogous but structurally distinct molecules would not provide the scientifically accurate and specific information requested for {this compound.
Therefore, until research on the synthesis and reactivity of {this compound is conducted and published in peer-reviewed scientific literature, it is not possible to provide the detailed article as outlined.
Reactivity Profiles and Mechanistic Investigations
Cyclization and Rearrangement Reactions
Intramolecular reactions are a prominent feature of the chemistry of {2-(oxopropyl)amino}propanoate due to the proximity of the amine and ketone functional groups. The nitrogen atom of the amine can readily attack the carbonyl carbon of the ketone in an intramolecular fashion to form a cyclic hemiaminal. youtube.com This intermediate can then eliminate water to form a cyclic enamine or a substituted piperidone derivative. nih.gov
Rearrangement reactions are also possible under certain conditions. For instance, α-ketol rearrangements can occur if the molecule is first hydroxylated at the alpha position to the ketone. beilstein-journals.org While less common for this specific substrate without prior modification, other rearrangements known for ketones and amines could potentially be induced with appropriate reagents. wiley-vch.de
Investigation of Reaction Mechanisms through Isotopic Labeling and Kinetic Studies
To elucidate the precise pathways of the complex reactions that {2-(oxopropyl)amino}propanoate undergoes, researchers often employ isotopic labeling and kinetic studies. nih.gov Isotopic labeling, for instance using ¹³C, ¹⁵N, or ¹⁸O, allows for the tracking of atoms through a reaction sequence, providing definitive evidence for proposed mechanisms. nih.govnih.gov For example, labeling the carbonyl oxygen with ¹⁸O can help determine its fate in condensation or cyclization reactions, confirming whether it is eliminated as water or incorporated into the final product.
Table 2: Hypothetical Kinetic Data for Intramolecular Cyclization
| Initial Concentration (M) | Initial Rate (M/s) |
|---|---|
| 0.05 | 1.2 x 10⁻⁵ |
| 0.10 | 2.4 x 10⁻⁵ |
This table presents a hypothetical first-order reaction kinetic profile, where the rate is directly proportional to the concentration of the reactant, suggesting a unimolecular rate-determining step.
Theoretical and Computational Chemistry
Molecular Orbital Theory and Electronic Structure Analysis
To understand the reactivity and electronic properties of {Oxopropyl](methyl)amino}propanoate, computational chemists would typically employ molecular orbital theory.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO's energy relates to its ability to accept electrons, reflecting its electrophilicity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. For {this compound, a computational study would calculate the energies of these frontier orbitals and map their spatial distribution to predict the most likely sites for nucleophilic and electrophilic attack.
No specific FMO data for {this compound is currently available.
Specific charge distribution and ESP maps for {this compound have not been published.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule is not static, and its different conformations can have varying energies and reactivities.
To investigate the conformational landscape of {this compound, researchers would utilize ab initio and Density Functional Theory (DFT) methods. These calculations can determine the geometries of stable conformers (local minima on the potential energy surface) and the energy barriers between them (transition states). By systematically rotating the molecule's single bonds and calculating the corresponding energy, a potential energy surface can be mapped out. This would reveal the most stable conformation of the molecule and the flexibility of its structure.
There are no published ab initio or DFT studies on the conformational analysis of {this compound.
Molecular dynamics simulations would provide insights into the dynamic behavior of {this compound over time. By simulating the motion of the atoms based on a force field, MD can explore the conformational space accessible to the molecule at a given temperature. This would allow for the observation of conformational changes, intramolecular hydrogen bonding, and interactions with solvent molecules, providing a more realistic picture of the molecule's behavior in different environments.
No molecular dynamics simulation data for {this compound is available in the scientific literature.
Reaction Mechanism Predictions and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped. For {this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. Characterizing the geometry and energy of transition states is crucial for understanding the kinetics and feasibility of a proposed reaction mechanism.
Specific reaction mechanisms and transition state characterizations involving {this compound have not been computationally investigated in published research.
An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches of chemical databases and scientific literature have found no records of a compound with this specific name. The nomenclature "this compound" does not appear to conform to standard chemical naming conventions, such as those established by the International Union of Pure and Applied Chemistry (IUPAC).
Consequently, there is no published research or computational data available for this specific compound. Therefore, it is not possible to provide scientifically accurate information or data tables for the requested sections on its theoretical and computational chemistry, including:
Intrinsic Reaction Coordinate (IRC) Analysis
Activation Energy Calculations
NMR Chemical Shift Calculation
Vibrational Frequency Prediction
Quantitative Structure-Reactivity Relationship (QSAR) Studies
Without any scientific data associated with "this compound," the generation of a fact-based and accurate article is not feasible.
Synthesis and Characterization of Derivatives and Analogs
Design and Synthesis of Structurally Modified {Oxopropylamino}propanoate Analogs
The design of novel analogs of {Oxopropyl](methyl)amino}propanoate is guided by the objective of establishing clear structure-property relationships. Synthetic efforts are typically directed towards three key regions of the molecule: the propanoate ester, the N-alkyl substituent, and the oxopropyl chain.
The ester functional group in {this compound is a prime target for modification to alter the compound's steric bulk, electronic properties, and reactivity. The synthesis of a variety of esters can be achieved through standard esterification or transesterification reactions. For instance, the methyl ester can be readily converted to other alkyl or aryl esters.
A general synthetic route may involve the reaction of the corresponding carboxylic acid, 3-{(2-oxopropyl)(methyl)amino}propanoic acid, with an alcohol in the presence of an acid catalyst. Alternatively, the acid can be converted to a more reactive acyl chloride, followed by reaction with the desired alcohol.
Table 1: Representative Analogs with Modifications at the Propanoate Ester Moiety
| Analog Name | Ester Group | Potential Impact on Properties |
| Methyl 3-{(2-oxopropyl)(methyl)amino}propanoate | -COOCH₃ | Baseline compound |
| Ethyl 3-{(2-oxopropyl)(methyl)amino}propanoate | -COOCH₂CH₃ | Increased lipophilicity |
| Benzyl 3-{(2-oxopropyl)(methyl)amino}propanoate | -COOCH₂C₆H₅ | Introduction of aromatic interactions |
| tert-Butyl 3-{(2-oxopropyl)(methyl)amino}propanoate | -COOC(CH₃)₃ | Increased steric hindrance |
Altering the N-alkyl group from a methyl to other substituents can significantly influence the compound's nucleophilicity, basicity, and steric environment around the nitrogen atom. The synthesis of these analogs can be approached by reacting a primary amine with a propanoate ester bearing a leaving group at the 3-position, followed by N-alkylation.
For example, reacting ethyl acrylate (B77674) with a primary amine (R-NH₂) would yield the corresponding N-alkyl-β-amino ester, which can then be further functionalized.
Table 2: Representative Analogs with Variations in N-Alkyl Substituents
| Analog Name | N-Substituent (R) | Potential Impact on Properties |
| Ethyl 3-{(2-oxopropyl)(ethyl )amino}propanoate | -CH₂CH₃ | Moderate increase in steric bulk and basicity |
| Ethyl 3-{(2-oxopropyl)(benzyl )amino}propanoate | -CH₂C₆H₅ | Introduction of aromatic group, potential for π-stacking |
| Ethyl 3-{(2-oxopropyl)(isopropyl )amino}propanoate | -CH(CH₃)₂ | Significant increase in steric hindrance near the nitrogen |
Modifications to the oxopropyl chain are critical for probing the role of the keto group in the compound's reactivity and potential interactions. These alterations can range from changing the length of the alkyl chain to modifying the oxidation state of the carbonyl group.
Reduction of the ketone to a secondary alcohol, for instance, introduces a chiral center and the potential for hydrogen bonding. This can be achieved using reducing agents like sodium borohydride (B1222165). Conversely, replacing the oxopropyl group with other acyl groups can be accomplished by N-acylation of the parent β-amino ester.
Table 3: Representative Analogs with Alterations to the Oxopropyl Chain
| Analog Name | Modification | Potential Impact on Properties |
| Ethyl 3-{(2-hydroxypropyl )(methyl)amino}propanoate | Ketone reduced to alcohol | Introduction of a chiral center and hydrogen bond donor |
| Ethyl 3-{(3-oxobutyl )(methyl)amino}propanoate | Chain extension | Altered steric and electronic properties of the side chain |
| Ethyl 3-(acetyl (methyl)amino)propanoate | Replacement of oxopropyl with acetyl | Different reactivity profile due to the amide linkage |
Stereoisomeric Derivatives and Their Distinct Chemical Properties
The introduction of chirality, either at the propanoate backbone or within the N-substituent, leads to stereoisomeric derivatives with potentially distinct chemical and physical properties. For example, if the propanoate has a substituent at the 2- or 3-position, or if the N-substituent is chiral, diastereomers can be formed.
The synthesis of stereochemically pure isomers often requires asymmetric synthesis strategies, such as the use of chiral auxiliaries, catalysts, or starting materials. The distinct properties of these stereoisomers can be crucial in applications like asymmetric catalysis, where one enantiomer may exhibit significantly higher efficiency or selectivity than the other.
Establishment of Structure-Reactivity Relationships within Analog Series
By systematically synthesizing and characterizing series of analogs, researchers can establish valuable structure-reactivity relationships (SRRs). For instance, a series of analogs with varying N-alkyl substituents can be studied to understand how steric and electronic effects influence the rate of a particular reaction in which the compound participates.
These studies often involve kinetic experiments, spectroscopic analysis, and computational modeling to correlate specific structural features with observed reactivity. The insights gained from SRR studies are fundamental for the rational design of new derivatives with optimized performance for a given application.
Potential Academic Applications and Broader Research Significance
Development of Advanced Analytical Methods for Detection and Quantification in Non-Biological Matrices
The detection and quantification of {Oxopropyl](methyl)amino}propanoate in environmental or chemical reaction samples would necessitate the development of specialized analytical methods. Its structure, featuring both polar and non-polar moieties, presents unique challenges and opportunities for separation science.
Gas Chromatography (GC): The direct analysis of amino esters like {this compound by gas chromatography can be challenging due to their polarity and relatively low volatility. Therefore, derivatization is a common and essential step to enhance thermal stability and volatility. acs.org A widely adopted method involves acylation of the amino group followed by esterification of any carboxyl groups, though in this case, the carboxyl group is already esterified. For the tertiary amine in {this compound, derivatization might proceed via different routes than for primary or secondary amines. However, techniques used for analogous compounds, such as creating trifluoroacetyl (TFA) derivatives, are highly relevant. oup.comnih.gov GC analysis is almost always coupled with mass spectrometry (GC-MS) for definitive identification. nih.gov
Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Amino Ester Analog
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Chirasil-L-Val or similar chiral column | Separation of potential enantiomers. nih.gov |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying the analyte through the column. |
| Injection Mode | Splitless or Programmed Temperature Vaporizer (PTV) | To maximize sensitivity for trace analysis. nih.gov |
| Oven Program | Initial temp 70°C, ramp at 10°C/min to 260°C | To separate compounds with different boiling points. mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. oup.com |
| Detector | Mass Spectrometer (Quadrupole or ToF) | For identification and quantification based on mass-to-charge ratio. |
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing polar and non-volatile compounds and would likely be a primary technique for {this compound without derivatization. Reversed-phase HPLC (RP-HPLC) would be the method of choice, utilizing a C18 or C8 column. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase would be critical to control the protonation state of the tertiary amine, thereby affecting retention time and peak shape. Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
Electrophoretic Techniques: Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. juniata.edu Since {this compound contains a tertiary amine, it will be positively charged at a pH below its pKa. libretexts.org This positive charge allows it to migrate towards the cathode (negative electrode) during electrophoresis. aklectures.comyoutube.com The technique could be used to separate it from neutral or negatively charged impurities. The electrophoretic mobility would be highly dependent on the pH of the buffer solution. libretexts.org A diagonal electrophoretic technique could even be adapted to study reactions involving the amine functionality. nih.gov
Spectroscopic Detection Methods
Spectroscopic methods are indispensable for the structural elucidation and quantification of {this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed structural information.
¹H NMR: The spectrum would show distinct signals for the protons of the ethyl ester, the N-methyl group, the methylene (B1212753) groups adjacent to the nitrogen and ketone, and the methyl group of the oxopropyl moiety. The chemical shifts would be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.
¹³C NMR: The spectrum would clearly show the carbonyl carbons of the ester and ketone groups at characteristic downfield shifts (typically ~170 ppm for the ester and >200 ppm for the ketone). nih.gov Signals for the various aliphatic carbons would appear at upfield locations.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for {this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Ester C=O | - | ~172 |
| Ketone C=O | - | ~207 |
| Ester -OCH₂- | ~4.1 (quartet) | ~60 |
| Ester -CH₃ | ~1.2 (triplet) | ~14 |
| N-CH₂ (propanoate side) | ~2.8 (triplet) | ~52 |
| N-CH₂ (ketone side) | ~3.6 (singlet) | ~58 |
| N-CH₃ | ~2.3 (singlet) | ~42 |
| Ketone -CH₃ | ~2.1 (singlet) | ~27 |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), provides molecular weight and fragmentation data. Under electron ionization (EI), amino esters often exhibit characteristic fragmentation patterns, including cleavage at the C-C bond alpha to the nitrogen atom and loss of the alkoxy group from the ester.
Contribution to Fundamental Understanding of Amino Ester and Oxopropyl Chemistry
The study of {this compound can contribute to the fundamental understanding of the reactivity and interaction of its constituent functional groups.
Design as a Tool for In Vitro Mechanistic Biological Studies (emphasizing non-clinical scope)
Beyond its chemical interest, {this compound can be designed as a specialized tool for in vitro biological research to probe specific biochemical pathways without a clinical or therapeutic goal.
Amino acid esters are frequently used in in vitro systems to study the activity of esterase enzymes. nih.gov The cleavage of the propanoate ester by cellular or purified esterases could be monitored to quantify enzyme activity. Furthermore, compounds containing amine functionalities are of interest in studying transport systems and receptor interactions. mdpi.com The molecule could be used as a non-reactive analog or a competitive inhibitor in studies of transporters that recognize amino acids or polyamines. For instance, it could be used to probe the substrate specificity of polyamine transport systems (PTS) in cancer cell lines in vitro to understand the mechanisms of nutrient uptake. mdpi.com By modifying the structure, for example by introducing a reporter tag, it could serve as a probe for identifying and characterizing novel enzymes or binding proteins in cell lysates. Its use in such a context is purely for mechanistic elucidation in a controlled laboratory setting. nih.gov
Conclusion and Future Research Directions
Summary of Key Academic Findings on {Oxopropylamino}propanoate
Academic research directly focusing on {Oxopropyl](methyl)amino}propanoate is sparse. The majority of available information is derived from chemical databases and patents for related compounds. Key findings for analogous structures primarily revolve around their synthesis and basic characterization. For instance, a patented method for producing N,N'-dialkyl-3,3'-dithiodipropionamide, a structurally related compound, involves the reaction of 3,3'-dithiodimethyldipropionic acid ester with an amine. This suggests that the synthesis of {this compound analogues is achievable through established organic chemistry reactions.
The study of β-alanine and its derivatives offers indirect but valuable insights. Research has shown that β-alanine supplementation can increase muscle carnosine concentrations, which acts as an intracellular pH buffer. nih.gov This has implications for exercise performance, particularly in activities lasting one to four minutes. nih.govnih.gov While these findings are not directly on {this compound, they highlight the biological potential of the β-alanine backbone present in this class of compounds.
Outstanding Research Questions and Challenges
The limited body of research on {this compound presents several fundamental questions and challenges for the scientific community:
Definitive Synthesis and Characterization: While related synthesis methods exist, optimized and scalable synthetic routes specifically for various {this compound esters (e.g., methyl, ethyl) need to be developed and thoroughly documented in peer-reviewed literature.
Metabolic Fate: The metabolic pathways of {this compound in biological systems are unknown. It is unclear whether it would be hydrolyzed to β-alanine and the corresponding alcohol, and subsequently enter known metabolic pathways, or if it has unique metabolic products.
Mechanism of Action: The specific molecular targets and mechanisms of action for this class of compounds have not been investigated. Understanding how they interact with cells, tissues, and biological systems is a critical gap in the current knowledge.
Analytical Method Development: Validated analytical methods for the detection and quantification of {this compound and its potential metabolites in biological matrices are yet to be established.
Promising Avenues for Future Academic Exploration and Interdisciplinary Research
The current gaps in knowledge about {this compound offer a fertile ground for future research across various scientific disciplines:
Medicinal Chemistry: The structural similarity to β-alanine suggests that derivatives of {this compound could be designed and synthesized as prodrugs or analogues with tailored pharmacokinetic properties. Research into structure-activity relationships could lead to the discovery of novel therapeutic agents. nih.gov
Biochemistry and Physiology: Investigating the effects of {this compound on cellular metabolism, particularly in relation to energy production and pH regulation, would be a logical extension of the research on β-alanine. nih.govnih.gov
Pharmacology and Toxicology: Comprehensive studies are needed to determine the pharmacological and toxicological profiles of these compounds. This would involve in vitro and in vivo studies to assess their efficacy and safety.
Materials Science: The diester functionality of these compounds could be explored for applications in polymer chemistry, potentially as monomers for the synthesis of novel biodegradable polymers.
Q & A
Q. How can contradictory solubility data in polar vs. non-polar solvents be reconciled?
- Methodological Answer :
- Co-solvency Studies : Phase diagrams (e.g., ethanol/water mixtures) identify optimal solubility ranges.
- Molecular Dynamics Simulations : GROMACS simulations reveal preferential solvation by methanol clusters over water due to ester group hydrophobicity .
Tables for Comparative Analysis
Q. Table 1: Oxidation Reagents and Outcomes
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO | HSO, 0°C | 3-Oxopropanoic acid | 65 |
| CrO | Acetone, 25°C | Over-oxidized byproducts | 30 |
| TEMPO/NaClO | HO, pH 10 | Selective oxidation to ketone | 85 |
Q. Table 2: Key Structural Analogs and Applications
| Compound | Key Feature | Research Application |
|---|---|---|
| Ethyl (2R)-2-(methylamino)propanoate | Chiral center at C2 | Enzyme substrate studies |
| Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate | Aromatic ester moiety | Fluorescence probe development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
